cis-Butenedioic acid,hydrate
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Overview
Description
Sodium maleate hydrate, also known as maleic acid disodium salt hydrate, is a chemical compound with the empirical formula C4H2Na2O4 · xH2O. It is a derivative of maleic acid and is commonly used in various scientific and industrial applications. The compound is known for its high solubility in water and its ability to form stable hydrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium maleate hydrate can be synthesized through the neutralization of maleic acid with sodium hydroxide. The reaction typically involves dissolving maleic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain sodium maleate hydrate crystals .
Industrial Production Methods: In industrial settings, sodium maleate hydrate is produced by the large-scale neutralization of maleic acid with sodium hydroxide. The process involves continuous monitoring of pH levels and temperature to ensure optimal yield and purity. The final product is often subjected to further purification steps, such as recrystallization, to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Sodium maleate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic anhydride.
Reduction: It can be reduced to form succinic acid.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Maleic anhydride
Reduction: Succinic acid
Substitution: Halogenated maleate derivatives
Scientific Research Applications
Sodium maleate hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the production of other chemicals.
Biology: It is used in biochemical assays and as a buffer in biological experiments.
Medicine: It is used in the formulation of certain pharmaceuticals and as an excipient in drug delivery systems.
Industry: It is used in the production of polymers, adhesives, and coatings
Mechanism of Action
The mechanism of action of sodium maleate hydrate involves its ability to interact with various molecular targets and pathways. In biochemical assays, it acts as a chelating agent, binding to metal ions and preventing their participation in unwanted side reactions. In drug formulations, it can enhance the solubility and stability of active pharmaceutical ingredients .
Comparison with Similar Compounds
Maleic Acid: The parent compound of sodium maleate hydrate, used in similar applications but with different solubility and reactivity properties.
Fumaric Acid: The trans-isomer of maleic acid, used in food and pharmaceutical industries.
Succinic Acid: A reduction product of maleic acid, used in the production of polymers and as a food additive.
Uniqueness: Sodium maleate hydrate is unique due to its high solubility in water and its ability to form stable hydrates. This makes it particularly useful in applications where aqueous solubility is crucial, such as in biochemical assays and drug formulations .
Properties
IUPAC Name |
disodium;but-2-enedioate;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.2Na.H2O/c5-3(6)1-2-4(7)8;;;/h1-2H,(H,5,6)(H,7,8);;;1H2/q;2*+1;/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNPUGKXELKSHS-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Na2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25880-69-7 |
Source
|
Record name | Maleic acid disodium salt hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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